Procurement Cost Premium: (R)- vs. (S)-Enantiomer Price Ratio from a Single GMP-Compliant Vendor
The (R)-enantiomer of Boc-4-amino-4-phenylbutanoic acid carries a significant procurement cost premium relative to its (S)-counterpart. At the 100 mg scale, Fluorochem lists the (R)-enantiomer (CAS 1821805-21-3, Product Code F781525, 98% purity) at £226.00, while the (S)-enantiomer (CAS 175224-99-4, Product Code F547809, 97% purity) is priced at £65.00—a price ratio of 3.48:1 . At the 250 mg scale, the differential widens: £380.00 for (R) versus £93.00 for (S), yielding a ratio of 4.09:1 . This price differential reflects the more demanding asymmetric synthesis or chiral resolution required to access the (R) configuration with high enantiomeric excess, a cost that procurement teams must explicitly budget when stereochemistry is a critical quality attribute for downstream pharmacology [1].
| Evidence Dimension | Commercial pricing (GBP) from a single supplier |
|---|---|
| Target Compound Data | (R)-enantiomer: £226.00/100 mg, £380.00/250 mg (98% purity) |
| Comparator Or Baseline | (S)-enantiomer: £65.00/100 mg, £93.00/250 mg (97% purity) |
| Quantified Difference | Price ratio (R/S): 3.48× at 100 mg; 4.09× at 250 mg |
| Conditions | Fluorochem Ltd. catalogue pricing, UK stock, Q1 2025; prices exclude VAT and shipping |
Why This Matters
Procurement teams seeking the pharmacologically relevant (R) configuration must anticipate a 3.5–4× cost multiplier versus the (S)-enantiomer, impacting project budgeting and make-vs.-buy decisions for multi-step synthetic routes.
- [1] Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 2008; 583(1): 128–134. View Source
